![molecular formula C26H35N3O11 B2812502 Pomalidomide 4'-PEG5-acid CAS No. 2139348-63-1](/img/structure/B2812502.png)
Pomalidomide 4'-PEG5-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide 4’-PEG5-acid is a functionalized cereblon ligand used in PROTAC (Proteolysis-Targeting Chimera) research and development . It incorporates an E3 ligase ligand plus a PEG5 linker with a terminal carboxylic acid, ready for conjugation to a target protein ligand .
Molecular Structure Analysis
The molecular formula of Pomalidomide 4’-PEG5-acid is C26H35N3O11 . It has a molecular weight of 565.58 .Physical And Chemical Properties Analysis
Pomalidomide 4’-PEG5-acid has a molecular weight of 565.58 and a molecular formula of C26H35N3O11 . The compound appears as a solid-liquid mixture . .Applications De Recherche Scientifique
Therapeutic Efficacy in Multiple Myeloma
Pomalidomide has shown significant efficacy as a treatment option for patients with multiple myeloma, especially those who have heavily pretreated or refractory cases. Research demonstrates pomalidomide's ability to induce responses even in patients who have exhausted other treatments, such as lenalidomide and bortezomib, highlighting its potential as a salvage therapy in severe prognostic settings (Cerchione et al., 2018). The combination of pomalidomide with dexamethasone has been particularly noted for its tolerability and significant efficacy, providing a new treatment avenue for patients with relapsed and refractory MM (C. Cerchione et al., 2022).
Mechanisms of Action
Pomalidomide's anti-cancer activity extends beyond its immunomodulatory effects. It is involved in a wide range of biological activities including anti-angiogenic, teratogenic, and epigenetic effects. Studies have identified its selectivity for certain hematological malignancies and proposed models for its mechanism of action based on its impact on the tumor microenvironment and modulation of transcription factors critical for myeloma cell survival (J. Shortt et al., 2013).
Pharmacokinetic Studies
The pharmacokinetics of pomalidomide have been explored, indicating its potential for high-throughput determination in human plasma, which is crucial for clinical pharmacokinetic studies and optimizing therapeutic regimens. These studies support pomalidomide's application in personalized medicine by ensuring appropriate dosing and monitoring levels in patients (Chang Shu et al., 2021).
Impact on the Tumor Microenvironment
Research also highlights pomalidomide's significant impact on the tumor microenvironment, particularly in CNS lymphoma models. It has been shown to induce changes in the immune microenvironment, increasing the presence of macrophages and natural killer cells, which likely contributes to its therapeutic efficacy (Zhi-min Li et al., 2013).
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O11/c30-21-5-4-20(24(33)28-21)29-25(34)18-2-1-3-19(23(18)26(29)35)27-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-22(31)32/h1-3,20,27H,4-17H2,(H,31,32)(H,28,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCQLKMOQUEEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pomalidomide 4'-PEG5-acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.